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Compound of Interest

Compound Name:
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-

en-3-one

Cat. No.: B030103 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic

comparison of the enantiomers of Vince Lactam, a critical building block in the synthesis of

numerous antiviral drugs. By leveraging Nuclear Magnetic Resonance (NMR), Vibrational

Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, we present a

comprehensive analysis supported by experimental data and detailed protocols.

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a versatile chiral

intermediate. Its two enantiomers, (+)-Vince Lactam and (-)-Vince Lactam, serve as precursors

to different active pharmaceutical ingredients, making their unambiguous identification and

enantiomeric purity assessment essential. Spectroscopic techniques offer powerful tools for

this purpose, each providing unique insights into the three-dimensional structure of these

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of

chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions,

leading to distinguishable signals for each enantiomer. This allows for the determination of

enantiomeric excess (% ee).

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Vince Lactam Enantiomers
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Nucleus
Chemical Shift (δ) ppm - (+)-

Vince Lactam

Chemical Shift (δ) ppm - (-)-

Vince Lactam

¹H [Data not publicly available] [Data not publicly available]

¹³C [Data not publicly available] [Data not publicly available]

Note: Specific chemical shift values for the individual enantiomers of Vince Lactam are not

readily available in the public domain. The table structure is provided as a template for

experimental data.

Experimental Protocol: NMR Analysis of Vince Lactam
Enantiomers
Objective: To determine the enantiomeric purity of a Vince Lactam sample using ¹H NMR

spectroscopy with a chiral solvating agent.

Materials:

Vince Lactam sample (racemic or enantiomerically enriched)

Deuterated chloroform (CDCl₃)

Chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Prepare a stock solution of the chiral solvating agent in CDCl₃.

Accurately weigh a known amount of the Vince Lactam sample and dissolve it in a specific

volume of CDCl₃ in an NMR tube.

Acquire a standard ¹H NMR spectrum of the Vince Lactam sample.
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Add a molar excess of the chiral solvating agent stock solution to the NMR tube containing

the Vince Lactam sample.

Gently mix the solution and allow it to equilibrate for a few minutes.

Acquire another ¹H NMR spectrum.

Identify a well-resolved proton signal that shows separation into two distinct peaks

corresponding to the two enantiomers.

Integrate the areas of these two peaks.

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration₁ -

Integration₂| / (Integration₁ + Integration₂)] x 100.

Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a

chiral molecule. This technique is highly sensitive to the absolute configuration of a molecule

and provides a unique fingerprint for each enantiomer. The VCD spectra of enantiomers are

mirror images of each other.

Table 2: Key VCD Spectral Data for Vince Lactam Enantiomers

Enantiomer Vibrational Mode Frequency (cm⁻¹) ΔA (x 10⁻⁵)

(+)-Vince Lactam C=O stretch
[Data not publicly

available]

[Positive Cotton Effect

Expected]

(-)-Vince Lactam C=O stretch
[Data not publicly

available]

[Negative Cotton

Effect Expected]

Note: Specific experimental VCD data for Vince Lactam enantiomers is not widely published.

The table illustrates the expected opposite Cotton effects for the key carbonyl stretch.

Experimental Protocol: VCD Analysis of Vince Lactam
Enantiomers
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Objective: To determine the absolute configuration of a Vince Lactam enantiomer.

Materials:

Enantiomerically pure (+)- or (-)-Vince Lactam

Suitable solvent (e.g., deuterated chloroform, CDCl₃)

VCD spectrometer

IR cell with appropriate path length

Procedure:

Dissolve a known concentration of the Vince Lactam enantiomer in the chosen solvent.

Record the VCD spectrum of the sample over the desired spectral range (e.g., 2000-1000

cm⁻¹).

Record the VCD spectrum of the pure solvent as a baseline.

Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of

the enantiomer.

Compare the experimental spectrum with theoretical spectra calculated using quantum

chemistry methods (e.g., Density Functional Theory) for both (R)- and (S)-configurations to

assign the absolute configuration. A positive Cotton effect for a specific vibrational mode in

the experimental spectrum corresponding to a positive calculated effect for a particular

configuration confirms that assignment.

Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized

ultraviolet and visible light. It is particularly useful for chiral molecules containing

chromophores, such as the lactam group in Vince Lactam. Similar to VCD, the ECD spectra of

enantiomers are mirror images.

Table 3: ECD Spectral Data for Vince Lactam Enantiomers
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Enantiomer Wavelength (λmax, nm) Molar Ellipticity ([θ])

(+)-Vince Lactam [Data not publicly available] [Positive Value Expected]

(-)-Vince Lactam [Data not publicly available] [Negative Value Expected]

Note: While specific ECD data for Vince Lactam is not readily available, this table provides a

template for presenting such data, highlighting the expected opposite signs of the molar

ellipticity for the enantiomers.

Experimental Protocol: ECD Analysis of Vince Lactam
Enantiomers
Objective: To confirm the identity and enantiomeric purity of a Vince Lactam sample.

Materials:

Vince Lactam sample

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

ECD spectropolarimeter

Quartz cuvettes

Procedure:

Prepare a solution of the Vince Lactam sample of known concentration in the chosen

solvent.

Record the ECD spectrum over the appropriate UV wavelength range (e.g., 190-400 nm).

Record the spectrum of the pure solvent as a baseline.

Subtract the solvent baseline from the sample spectrum.

The sign of the Cotton effect at the absorption maximum can be compared to literature data

or theoretical calculations to confirm the identity of the enantiomer.
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The magnitude of the molar ellipticity is proportional to the enantiomeric excess.

Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general

workflows for the spectroscopic analysis of Vince Lactam enantiomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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